5-Amino-4-methylpentanoic acid 5-Amino-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20405164
InChI: InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
SMILES:
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

5-Amino-4-methylpentanoic acid

CAS No.:

Cat. No.: VC20405164

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-4-methylpentanoic acid -

Specification

Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name 5-amino-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Standard InChI Key PSNUVGIVZCOHME-UHFFFAOYSA-N
Canonical SMILES CC(CCC(=O)O)CN

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

5-Amino-4-methylpentanoic acid, systematically named as 5-amino-4-methylpentanoic acid under IUPAC guidelines, belongs to the class of substituted pentanoic acids. Its molecular formula is C₆H₁₃NO₂, with a molecular weight of 131.17 g/mol. The hydrochloride salt form adds a chloride ion, resulting in the formula C₆H₁₄ClNO₂ and a molecular weight of 167.64 g/mol . The compound’s structure features a five-carbon chain with a methyl branch at the fourth carbon and an amino group at the fifth position, adjacent to the carboxylic acid terminus (Figure 1).

Key Structural Features:

  • Backbone: Pentanoic acid (five-carbon chain with a terminal carboxylic acid group).

  • Substituents:

    • Methyl group (-CH₃) at C4.

    • Amino group (-NH₂) at C5.

  • Functional Groups:

    • Carboxylic acid (-COOH) at C1.

    • Primary amine (-NH₂) at C5.

The canonical SMILES representation for the free base is CC(CCC(=O)O)CN, while the hydrochloride salt is represented as Cl.O=C(O)CCC(C)CN .

Synthesis and Preparation

Synthetic Routes

The synthesis of 5-amino-4-methylpentanoic acid typically involves multi-step organic reactions, leveraging strategies common in amino acid derivatization. Source outlines a general approach involving:

  • Alkylation: Introduction of the methyl group at C4 via alkylation of a precursor such as 4-methylpent-4-enoic acid.

  • Amination: Subsequent amination at C5 using reagents like ammonia or hydroxylamine under controlled conditions.

  • Purification: Chromatographic or recrystallization methods to isolate the final product.

For the hydrochloride salt, the free base is treated with hydrochloric acid, yielding a crystalline solid with improved stability .

Physicochemical Properties

Physical State and Solubility

  • Free Base: White crystalline solid with limited water solubility (≈2.1 mg/mL at 25°C).

  • Hydrochloride Salt: Hygroscopic powder with enhanced aqueous solubility (≈15.8 mg/mL at 25°C) .

Stability and Reactivity

The compound is stable under inert atmospheres but prone to oxidation in the presence of air due to the primary amine group. Its dual functional groups enable participation in:

  • Acylation Reactions: Carboxylic acid reacts with alcohols or amines to form esters or amides.

  • Schiff Base Formation: Amino group reacts with carbonyl compounds.

Biological and Pharmaceutical Applications

Pharmacological Prospects

While no drug candidates are documented, the hydrochloride salt’s solubility profile makes it a candidate for prodrug formulations or ion-pairing strategies to enhance bioavailability .

Comparative Analysis with Structural Analogs

4-Amino-5-Hydroxy-3-Methylpentanoic Acid

Source describes 4-amino-5-hydroxy-3-methylpentanoic acid (C₆H₁₃NO₃), a hydroxylated analog with a molecular weight of 147.17 g/mol. Key differences include:

  • Functional Groups: Additional hydroxyl (-OH) at C5.

  • Bioactivity: Hydroxylation may confer antioxidant properties absent in the non-hydroxylated variant .

Table 1: Structural and Functional Comparison

Property5-Amino-4-methylpentanoic acid4-Amino-5-hydroxy-3-methylpentanoic acid
Molecular FormulaC₆H₁₃NO₂C₆H₁₃NO₃
Molecular Weight (g/mol)131.17147.17
Key Functional Groups-COOH, -NH₂-COOH, -NH₂, -OH
Solubility in WaterLow (free base)Moderate

Future Research Directions

  • Mechanistic Studies: Elucidate interactions with amino acid transporters or metabolic enzymes.

  • Synthetic Biology: Engineer microbial pathways for sustainable production using IBMS-like enzymes .

  • Drug Development: Explore derivatives for antimicrobial or anticancer activity.

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